molecular formula C18H13ClN2O5 B2652378 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 874465-37-9

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2652378
CAS No.: 874465-37-9
M. Wt: 372.76
InChI Key: LTTGWNQHWXYKSC-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group, a 4-chloro-2-nitrophenyl group, and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Furan Ring Formation: Cyclization reactions to form the furan ring.

    Amidation: Coupling of the furan derivative with a methoxyphenylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 5-(4-amino-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro and chloro groups can play a role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-2-nitrophenyl)-N-phenylfuran-2-carboxamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-(4-chloro-2-nitrophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide: Has the methoxy group in a different position, potentially altering its reactivity and interactions.

Uniqueness

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical behavior and biological activity. The presence of both nitro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-4-2-3-12(10-13)20-18(22)17-8-7-16(26-17)14-6-5-11(19)9-15(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTGWNQHWXYKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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